

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-(2-

Compound Name: *fluorophenyl)cyclopropanecarboxylic acid*

Cat. No.: B1351642

[Get Quote](#)

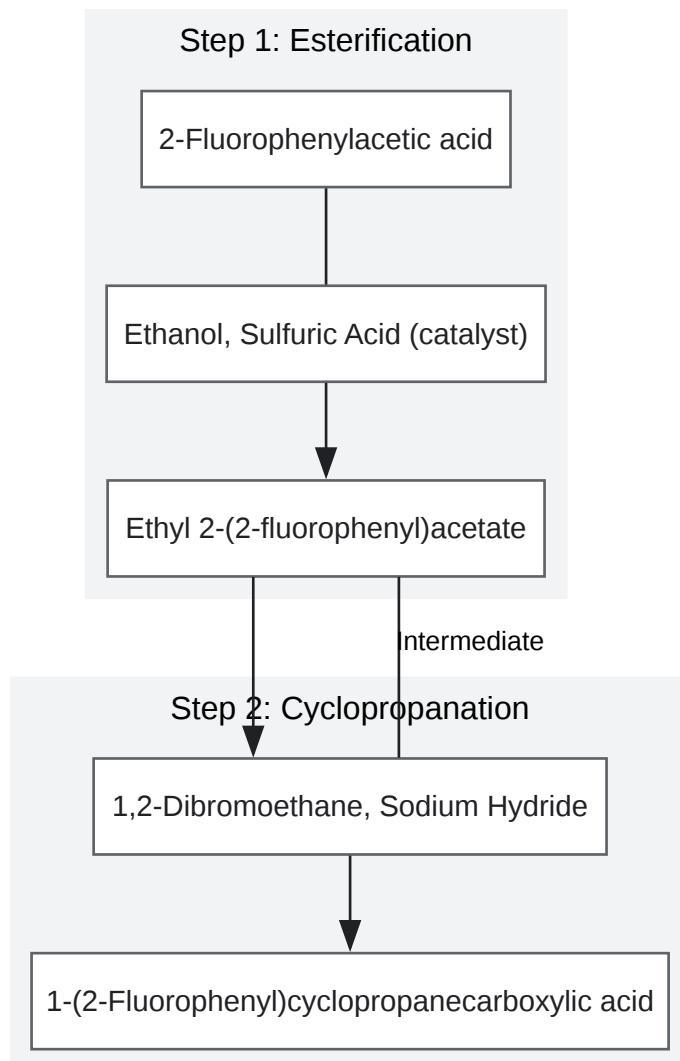
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a plausible experimental protocol for its synthesis. Furthermore, it explores the known and potential biological activities of this class of compounds, supported by data on related molecules. Spectroscopic data, essential for its characterization, are also discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, offering foundational knowledge for further investigation and application of this compound.

Physicochemical Properties

1-(2-Fluorophenyl)cyclopropanecarboxylic acid is a solid, white to light yellow in appearance at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that while the molecular weight and formula are definitive, some of the other properties are predicted values based on computational models.


Property	Value	Reference
Molecular Weight	180.18 g/mol	[1]
Molecular Formula	C ₁₀ H ₉ FO ₂	[1]
CAS Number	306298-00-0	[1]
Appearance	White to light yellow solid	[1]
Predicted Boiling Point	311.4 ± 35.0 °C	[1]
Predicted Density	1.361 ± 0.06 g/cm ³	[1]
Predicted pKa	3.97 ± 0.20	[1]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is not readily available in the searched literature, a plausible and detailed experimental methodology can be constructed based on established synthetic routes for analogous compounds, such as other substituted cyclopropanecarboxylic acids. The following protocol describes a potential two-step synthesis starting from 2-fluorophenylacetic acid.

Workflow for the Synthesis of **1-(2-Fluorophenyl)cyclopropanecarboxylic Acid**

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A two-step synthetic pathway from 2-fluorophenylacetic acid.

Step 1: Esterification of 2-Fluorophenylacetic Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenylacetic acid in an excess of absolute ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

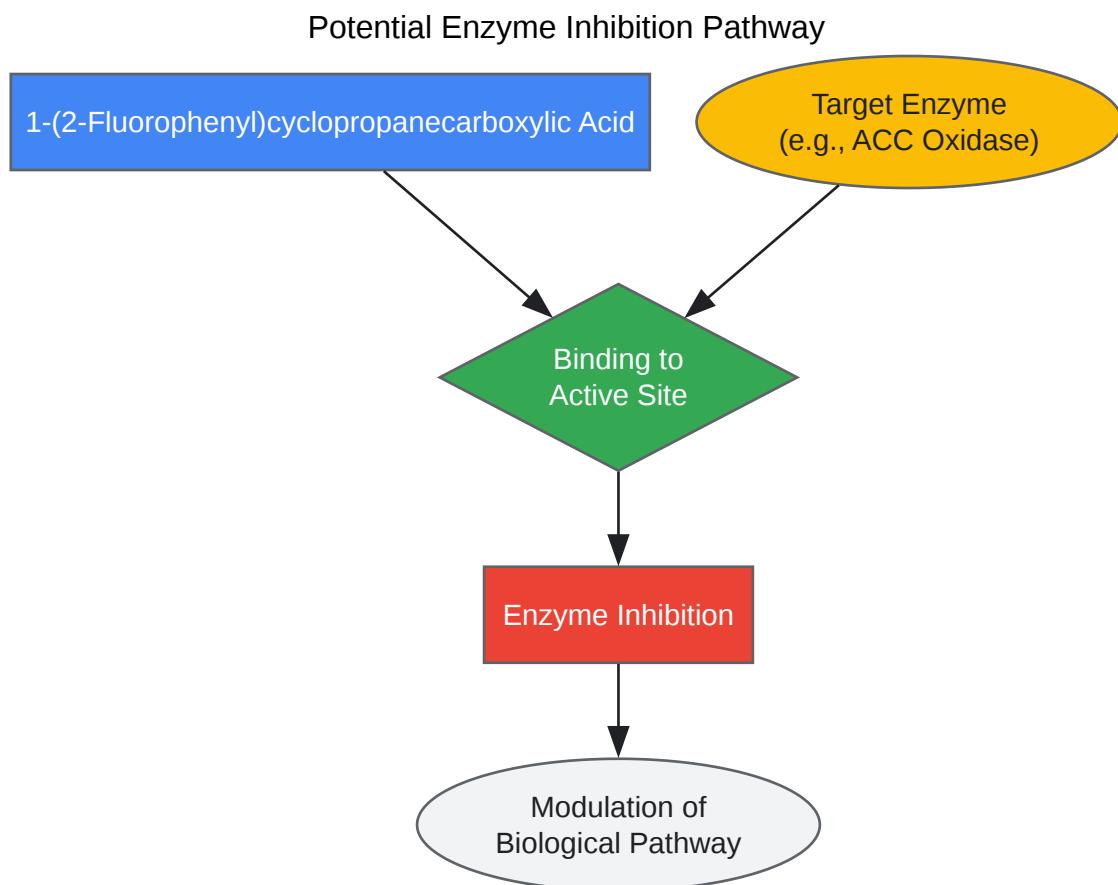
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-fluorophenyl)acetate. Purify further by vacuum distillation if necessary.

Step 2: Cyclopropanation

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride in anhydrous dimethylformamide (DMF).
- Addition of Ester: Cool the suspension in an ice bath and slowly add the ethyl 2-(2-fluorophenyl)acetate from the previous step.
- Addition of Dibromoethane: To the resulting solution, add 1,2-dibromoethane dropwise, maintaining the temperature below 10°C.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Hydrolysis: Carefully quench the reaction with water and then add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.
- Workup: After cooling, wash the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield **1-(2-fluorophenyl)cyclopropanecarboxylic acid**. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Potential Applications

Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their wide range of therapeutic effects, including enzyme inhibition, and antibacterial and antitumor activities.


Enzyme Inhibition

Compounds structurally related to **1-(2-fluorophenyl)cyclopropanecarboxylic acid** have shown inhibitory effects on certain enzymes. For instance, trans-2-phenylcyclopropane-1-carboxylic acid has been identified as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme involved in the biosynthesis of ethylene in plants.^[2] This suggests that **1-(2-fluorophenyl)cyclopropanecarboxylic acid** could potentially exhibit similar inhibitory activity, making it a candidate for studies in plant biology and agricultural applications.

Anticancer and Antibacterial Potential

The incorporation of a fluorophenyl group into a cyclopropane scaffold is a strategy employed in the design of novel therapeutic agents. For example, derivatives of 1-(2-fluorophenyl)piperazine have been investigated as inhibitors of the BCL2 protein, showing potential as antiproliferative and apoptotic agents in breast cancer cell lines.^[3] While not a direct analogue, this highlights the potential of the 2-fluorophenyl moiety in imparting anticancer properties. Furthermore, fluorocyclopropyl quinolones have been synthesized and evaluated for their antibacterial activity.^[4]

Proposed Mechanism of Action: Enzyme Inhibition

[Click to download full resolution via product page](#)

Caption: Proposed inhibitory action on a target enzyme.

Spectroscopic Characterization

The structural elucidation of **1-(2-fluorophenyl)cyclopropanecarboxylic acid** relies on standard spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic, cyclopropyl, and carboxylic acid protons.

- Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.

- Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.
- Carboxylic Acid Proton: A broad singlet far downfield, usually above δ 10 ppm, which is exchangeable with D₂O.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

- Carbonyl Carbon: A signal in the range of δ 170-185 ppm.
- Aromatic Carbons: Multiple signals between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF).
- Cyclopropyl Carbons: Signals in the upfield region, typically between δ 10-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absorptions of the carboxylic acid and the fluorophenyl groups.

- O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹.[5]
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[5]
- C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.
- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

This technical guide serves as a foundational document for researchers interested in **1-(2-fluorophenyl)cyclopropanecarboxylic acid**. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-FLUORO-PHENYL)-CYCLOPROPANE CARBOXYLIC ACID | 306298-00-0 [amp.chemicalbook.com]
- 2. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351642#molecular-weight-of-1-2-fluorophenyl-cyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com